molecular formula C19H17ClF3N5O B262422 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

Numéro de catalogue B262422
Poids moléculaire: 423.8 g/mol
Clé InChI: LAMLKJBBQMYATN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine inhibits the activity of BTK by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell activation and proliferation. This compound also inhibits the activity of ITK and TEC kinase by binding to their ATP-binding sites.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical models of autoimmune diseases and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine is its specificity for BTK, ITK, and TEC kinase. This specificity reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life, which may limit its efficacy in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Orientations Futures

For the development of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict its response in patients. This compound may also be combined with other targeted therapies or immunotherapies to enhance its efficacy in the treatment of cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine involves a series of chemical reactions that start with the reaction of 3-(trifluoromethyl)benzene with sodium azide to form 1-(3-(trifluoromethyl)phenyl)tetrazole. The tetrazole is then reacted with 3-chlorobenzyl chloride to form this compound. The final product is purified using column chromatography.

Applications De Recherche Scientifique

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, as well as the induction of apoptosis in B-cell malignancies. This compound has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.

Propriétés

Formule moléculaire

C19H17ClF3N5O

Poids moléculaire

423.8 g/mol

Nom IUPAC

4-[(3-chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

InChI

InChI=1S/C19H17ClF3N5O/c20-15-5-1-3-13(11-15)17(27-7-9-29-10-8-27)18-24-25-26-28(18)16-6-2-4-14(12-16)19(21,22)23/h1-6,11-12,17H,7-10H2

Clé InChI

LAMLKJBBQMYATN-UHFFFAOYSA-N

SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

SMILES canonique

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.